

An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Sodium Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dihydroxyaluminum sodium carbonate
Cat. No.:	B082158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum sodium carbonate, an inorganic salt, is a common active ingredient in over-the-counter antacid preparations. Its efficacy is intrinsically linked to its solubility characteristics, which govern its neutralization capacity and reaction kinetics in gastric acid. This technical guide provides a comprehensive overview of the solubility of **dihydroxyaluminum sodium carbonate** in various solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established qualitative descriptions and details the definitive experimental protocols for its determination, empowering researchers to generate precise solubility data for their specific applications.

Introduction

Dihydroxyaluminum sodium carbonate (DASC), with the chemical formula $\text{NaAl(OH)}_2\text{CO}_3$, is a basic salt utilized for its acid-neutralizing properties in the pharmaceutical industry^{[1][2]}. The compound's low aqueous solubility is a key characteristic, allowing for a sustained antacid effect. Understanding the solubility profile is critical for formulation development, quality control, and ensuring therapeutic effectiveness. This guide synthesizes the available information on the solubility of DASC and provides detailed methodologies for its experimental determination.

Solubility Profile of Dihydroxyaluminum Sodium Carbonate

Comprehensive searches of scientific literature and pharmacopeial monographs indicate a consensus on the qualitative solubility of **dihydroxyaluminum sodium carbonate**. However, specific quantitative data, such as solubility in g/100 mL or its solubility product constant (K_{sp}), are not readily available in the public domain.

Table 1: Qualitative Solubility of Dihydroxyaluminum Sodium Carbonate

Solvent	Qualitative Solubility	Citations
Water	Practically Insoluble to Slightly Soluble	[1][3]
Organic Solvents	Practically Insoluble	[3]
Dilute Mineral Acids	Soluble with Effervescence	[3][4][5]

Note: The lack of specific quantitative data in the literature necessitates experimental determination for applications requiring precise solubility values.

Factors Influencing Solubility

The solubility of **dihydroxyaluminum sodium carbonate** is influenced by several factors, primarily the pH of the solvent.

- pH: As a basic salt, its solubility dramatically increases in acidic environments due to the neutralization reaction that consumes the hydroxide and carbonate ions, driving the dissolution equilibrium forward. This reaction with hydrochloric acid is what makes it an effective antacid[1][2]. The USP monograph notes that it dissolves with effervescence in 3 N hydrochloric acid[4][5].
- Temperature: While specific data is unavailable for DASC, the solubility of most solids in liquids increases with temperature. However, for sparingly soluble salts, this effect may not be significant over a narrow temperature range.

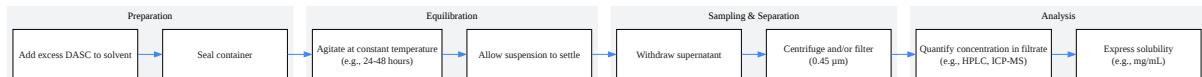
- Common Ion Effect: In solutions already containing sodium or carbonate ions, the solubility of **dihydroxyaluminum sodium carbonate** is expected to be suppressed.

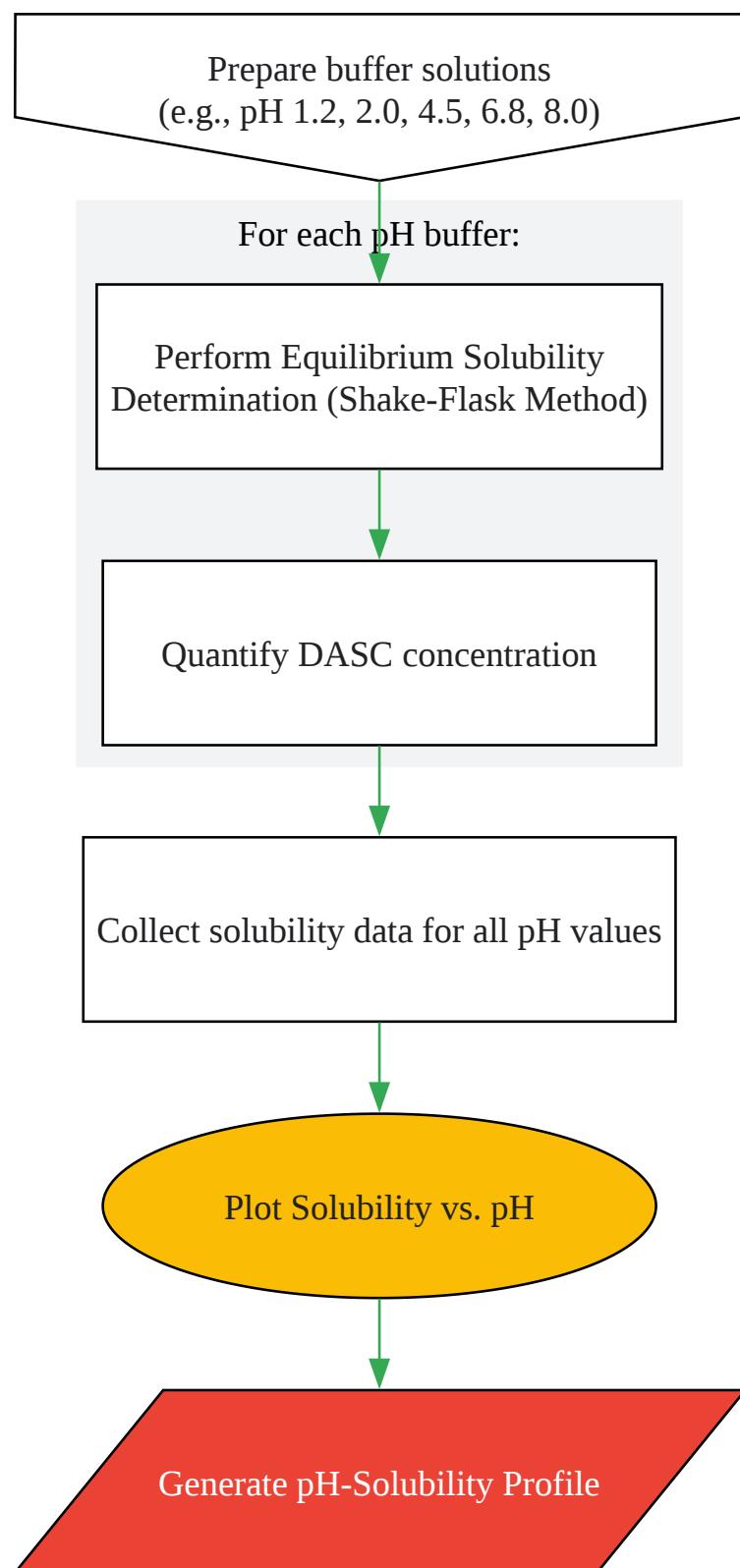
Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, standardized experimental protocols are essential. The United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements" provides a framework for determining the solubility of drug substances. The following are detailed methodologies adapted for **dihydroxyaluminum sodium carbonate**, a sparingly soluble compound.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic equilibrium solubility.


Objective: To determine the saturation concentration of **dihydroxyaluminum sodium carbonate** in a specific solvent at a controlled temperature.


Materials:

- **Dihydroxyaluminum sodium carbonate** powder
- Solvent of interest (e.g., purified water, ethanol, simulated gastric fluid)
- Volumetric flasks
- Analytical balance
- Constant temperature orbital shaker/incubator
- Centrifuge and/or filtration apparatus (e.g., 0.45 μm syringe filters)
- Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-MS for aluminum or sodium)

Procedure:

- Add an excess amount of **dihydroxyaluminum sodium carbonate** to a known volume of the solvent in a sealed container. The excess solid should be sufficient to ensure that saturation is reached and that solid remains at the end of the experiment.
- Place the container in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by taking samples at different time points until the concentration of the dissolved solute remains constant.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant.
- Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. It is crucial to avoid any transfer of solid particles into the sample for analysis.
- Quantify the concentration of **dihydroxyaluminum sodium carbonate** in the clear, saturated solution using a validated analytical method.
- Express the solubility in appropriate units (e.g., mg/mL, mol/L).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Dihydroxyaluminum sodium carbonate | 12011-77-7 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Dihydroxyaluminum Sodium Carbonate [drugfuture.com]
- 4. mubychem.net [mubychem.net]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Dihydroxyaluminum Sodium Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082158#solubility-of-dihydroxyaluminum-sodium-carbonate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com